molecular formula C12H14ClNO4S2 B2458476 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide CAS No. 1798523-60-0

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide

Cat. No.: B2458476
CAS No.: 1798523-60-0
M. Wt: 335.82
InChI Key: ZSJHPGOWPNGIRP-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide (CAS 1798523-60-0) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C12H14ClNO4S2 and a molecular weight of 335.83 g/mol, this compound belongs to a class of thiophene sulfonamides known for their potent activity as carbonic anhydrase inhibitors . The structural motif of the thiophene-sulfonamide core is pivotal for binding to the enzyme's active site, while the furan-2-yl hydroxypropyl side chain contributes to the compound's overall pharmacodynamic profile and solubility. Sulfonamide-based compounds like this one are extensively investigated for their potential to modulate intraocular pressure, making them valuable tools for developing novel antiglaucoma agents . The presence of the chlorine atom on the thiophene ring and the hydroxymethyl group on the propyl chain are key structural features that influence the molecule's electronic properties, binding affinity, and metabolic stability. Researchers utilize this compound as a key intermediate or a reference standard in structure-activity relationship (SAR) studies to design and optimize new therapeutic candidates. It is supplied for in-vitro research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S2/c1-12(15,7-9-3-2-6-18-9)8-14-20(16,17)11-5-4-10(13)19-11/h2-6,14-15H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHPGOWPNGIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by amination with the appropriate amine.

    Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where the furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the furan derivative with the thiophene-sulfonamide intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the furan and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(naphthalen-1-ylmethyl)thiophene-2-sulfonamide
  • 5-chloro-N-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Uniqueness

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic properties and reactivity. The combination of these rings with the sulfonamide group enhances its potential for diverse applications in medicinal chemistry and materials science.

Biological Activity

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound exhibits a complex structure, which includes a thiophene ring, a furan moiety, and a sulfonamide functional group. The biological activity of this compound has garnered interest due to its potential therapeutic applications.

The molecular formula for this compound is C12H14ClN1O4S2C_{12}H_{14}ClN_{1}O_{4}S_{2} with a molecular weight of 335.8 g/mol. Its structural characteristics contribute to its biological activity, particularly in terms of receptor interactions and enzyme inhibition.

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₁O₄S₂
Molecular Weight335.8 g/mol
CAS Number1798523-60-0

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. In studies evaluating related sulfonamide derivatives, compounds often demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, while some derivatives showed minimal antimicrobial effects (MIC values above 100 μM), they did exhibit significant antioxidant activities in vitro, suggesting that structural modifications could enhance their efficacy against microbial pathogens .

Anti-inflammatory Potential

Recent investigations have indicated that compounds similar to this compound may act as inhibitors of the P2X7 receptor, which plays a critical role in inflammatory processes. This receptor is implicated in pain signaling pathways, making it a target for therapeutic intervention in pain management and inflammatory diseases.

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has been assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Compounds similar to the one have shown moderate radical scavenging activities, indicating that they may help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of various sulfonamide derivatives against standard bacterial strains. None exhibited significant antibacterial activity below 100 μM; however, the antioxidant activities were noteworthy, with some compounds demonstrating effective DPPH radical scavenging capabilities .
  • P2X7 Receptor Inhibition : Research focusing on benzamide derivatives revealed that specific compounds could inhibit the P2X7 receptor effectively. This mechanism suggests potential applications in treating conditions characterized by chronic inflammation and pain.
  • Antioxidant Evaluation : A comprehensive study assessed the antioxidant activities of various sulfonamides using DPPH and FRAP assays. The results indicated that structural features significantly influence antioxidant efficacy, with variations in substituents leading to differing levels of activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is typical:

Thiophene sulfonamide core : Start with 5-chlorothiophene-2-sulfonyl chloride and react it with an amine precursor under basic conditions (e.g., NaHCO₃ in THF).

Furan-propyl side chain : Introduce the furan-containing hydroxypropyl group via nucleophilic substitution or coupling reactions. For example, use POCl₃-mediated reactions for regioselective functionalization, as demonstrated in similar thiophene sulfonamide syntheses .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO/water mixtures for recrystallization) to improve yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene C5-Cl, furan C2 connectivity). Key signals: δ ~6.8–7.2 ppm (furan protons), δ ~3.5 ppm (hydroxypropyl methyl groups) .
  • HRMS : Validate molecular weight (e.g., [M+Na]⁺ ion) with an error margin <2 ppm .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Recommended systems :

  • Liver microsomes : Assess metabolic stability and cytochrome P450-mediated oxidation. For example, incubate with NADPH-supplemented rat/human microsomes to detect S-oxides or hydroxylated metabolites .
  • Cell-free assays : Test thrombin or factor Xa inhibition if targeting coagulation pathways, as structurally related sulfonamides exhibit anticoagulant activity .

Advanced Research Questions

Q. How can conflicting metabolic data between species (e.g., rat vs. human) be resolved for this compound?

  • Experimental design :

Comparative metabolism studies : Use liver microsomes from rat, dog, monkey, and human to identify species-specific metabolites (e.g., S-oxides in rats vs. hydroxylated products in primates) .

Mechanistic analysis : Inhibit CYP450 isoforms (e.g., with 1-aminobenzotriazole) to confirm enzyme involvement. Quantify covalent protein binding (radiolabeled compound) and assess detoxification via glutathione (GSH) adduct formation .

  • Contradiction resolution : Prioritize human-relevant pathways for toxicity predictions. Use LC/MS/MS to differentiate thioether vs. disulfide GSH adducts, as observed in structurally distinct thiocarbamides .

Q. What strategies address regioselectivity challenges during functionalization of the thiophene sulfonamide core?

  • Regiochemical control :

  • Halogenation : Use directed ortho-metalation (DoM) or Pd-catalyzed cross-coupling to introduce substituents at C3/C4 of the thiophene ring .
  • Coupling reactions : Optimize Suzuki-Miyaura conditions (e.g., Pd-PEPPSI-SIPr catalyst, TMPMgCl·LiCl base) for furan-propyl side chain attachment, ensuring minimal side-product formation .

Q. How can researchers investigate the compound’s potential for covalent protein binding and toxicity?

  • Protein binding assays :

Radiolabeled studies : Synthesize ¹⁴C-labeled analog to quantify covalent binding to hepatic microsomal proteins.

GSH trapping : Add exogenous GSH (1–5 mM) to microsomal incubations. Detect adducts via LC/MS/MS (e.g., m/z shifts corresponding to +305 Da for GSH conjugation) .

  • Toxicity profiling : Compare adduct formation rates across species (e.g., faster in rats vs. humans) to predict in vivo risks .

Q. What computational methods support the design of analogs with improved metabolic stability?

  • In silico strategies :

  • Metabolite prediction : Use software like MetaSite to identify labile sites (e.g., furan ring oxidation, hydroxypropyl glucuronidation).
  • Docking studies : Model interactions with CYP450 isoforms (e.g., CYP3A4, CYP2C9) to guide structural modifications (e.g., methyl group addition to block hydroxylation) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in metabolite profiles between microsomal and liver slice models?

  • Root cause analysis :

  • Microsomes : Limited to phase I metabolism (e.g., oxidation).
  • Liver slices : Include phase II enzymes (e.g., UGTs for glucuronidation).
    • Resolution : Cross-validate findings using both systems. For example, if hydroxylated metabolites dominate in microsomes but glucuronides prevail in slices, prioritize the latter for human relevance .

Q. Why might GSH adduct formation rates differ between structurally related thiocarbamides?

  • Key factors :

  • Electronic effects : Electron-withdrawing groups (e.g., Cl on thiophene) increase electrophilicity, enhancing GSH reactivity.
  • Steric hindrance : Bulky substituents (e.g., 2-methylpropyl) may block adduct formation.
    • Evidence : Unlike other thiocarbamides, this compound forms a unique thioether-linked GSH adduct due to its sulfonamide-thiophene scaffold .

Methodological Resources

  • Synthetic protocols : Refer to POCl₃-mediated thiadiazole synthesis for analogous coupling steps .
  • Metabolic profiling : Adapt LC/MS/MS parameters from Stevens et al. (1997) for GSH adduct detection .
  • Structural analogs : Compare with 5-chloro-N-[(2S)-3-ethyl-1-hydroxypentan-2-yl]thiophene-2-sulfonamide (GSI-136) for activity insights .

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